Head‑to‑Head Potency or Selectivity Comparison vs. PASK Inhibitor BioE‑1115
A direct head‑to‑head comparison between this compound and the well‑characterized PASK inhibitor BioE‑1115 (PASK IC₅₀ ≈ 4 nM, >2,500‑fold selectivity over CK2α) is not available in the public domain . Until such data are generated, the relative PASK inhibitory potency or selectivity advantage of this compound over BioE‑1115 remains undefined.
| Evidence Dimension | PASK inhibitory activity |
|---|---|
| Target Compound Data | No public IC₅₀ data |
| Comparator Or Baseline | BioE‑1115: PASK IC₅₀ ≈ 4 nM; >2,500‑fold selectivity over CK2α |
| Quantified Difference | Not determined |
| Conditions | PASK enzymatic assay |
Why This Matters
Demonstrates that the compound's most plausible therapeutic hypothesis (PASK inhibition) is not yet validated relative to a commercial benchmark.
